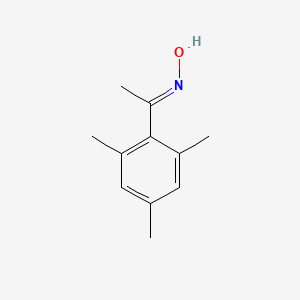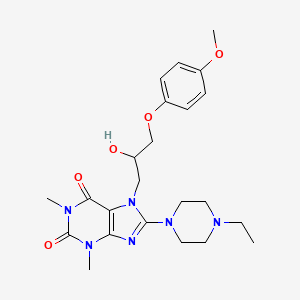
Éthanone oxime de 1-(2,4,6-triméthylphényl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E-1-(2,4,6-trimethylphenyl)ethanone oxime is an organic compound with the molecular formula C11H15NO. It is derived from ethanone, 1-(2,4,6-trimethylphenyl)-, which is also known as acetomesitylene. This compound is notable for its unique structural features, including the presence of three methyl groups on the aromatic ring and an oxime functional group. The oxime group is known for its ability to form stable complexes with various metal ions, making this compound of interest in various fields of research.
Applications De Recherche Scientifique
E-1-(2,4,6-trimethylphenyl)ethanone oxime has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its ability to form stable complexes with metals.
Méthodes De Préparation
The synthesis of E-1-(2,4,6-trimethylphenyl)ethanone oxime typically involves the reaction of 1-(2,4,6-trimethylphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The key steps involve:
- Dissolving 1-(2,4,6-trimethylphenyl)ethanone in ethanol.
- Adding hydroxylamine hydrochloride and sodium acetate to the solution.
- Heating the mixture under reflux for several hours.
- Cooling the reaction mixture and filtering the precipitated product.
- Recrystallizing the product from ethanol to obtain pure E-1-(2,4,6-trimethylphenyl)ethanone oxime.
Analyse Des Réactions Chimiques
E-1-(2,4,6-trimethylphenyl)ethanone oxime undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form nitriles or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the methyl groups.
Common reagents and conditions used in these reactions include:
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major products formed from these reactions include amines, nitriles, nitro compounds, sulfonic acids, and halogenated derivatives.
Mécanisme D'action
The mechanism of action of E-1-(2,4,6-trimethylphenyl)ethanone oxime involves its interaction with metal ions and biological targets. The oxime group can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ion or biological target.
Comparaison Avec Des Composés Similaires
E-1-(2,4,6-trimethylphenyl)ethanone oxime can be compared with other similar compounds, such as:
Acetophenone oxime: Lacks the three methyl groups on the aromatic ring, resulting in different chemical reactivity and biological activity.
Benzophenone oxime: Contains a phenyl group instead of the trimethylphenyl group, leading to differences in steric and electronic effects.
2,4,6-Trimethylbenzaldehyde oxime: Has an aldehyde group instead of a ketone group, affecting its chemical behavior and reactivity.
The uniqueness of E-1-(2,4,6-trimethylphenyl)ethanone oxime lies in the presence of the three methyl groups on the aromatic ring, which enhance its reactivity in electrophilic substitution reactions and its ability to form stable metal complexes.
Propriétés
IUPAC Name |
(NE)-N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)11(9(3)6-7)10(4)12-13/h5-6,13H,1-4H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVGQGKUFWHBFI-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=NO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C(=N/O)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2455574.png)
![2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2455575.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2455577.png)
![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetohydrazide](/img/new.no-structure.jpg)
![N-(4-acetamidophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2455580.png)
![8-(4-isopropoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455581.png)
![N-[4-(2,2-DIMETHYLPROPANAMIDO)-2,5-DIETHOXYPHENYL]BENZAMIDE](/img/structure/B2455582.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2455585.png)
![1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2455587.png)

![N-(3-methylbutyl)-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2455592.png)
![4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2455594.png)
![5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2455595.png)
